molecular formula C16H14N2OS B10882598 2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10882598
M. Wt: 282.4 g/mol
InChI Key: SDBMFLSVHJDEEE-VCHYOVAHSA-N
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Description

2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a cyanide group, which is known for its reactivity. The presence of a hydroxyl group and a methyleneamino linkage further adds to the compound’s chemical versatility.

Preparation Methods

The synthesis of 2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-amine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyanide group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The imine (Schiff base) linkage can be reduced to form an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures, depending on the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, its anti-inflammatory properties may be due to its ability to modulate the activity of inflammatory mediators.

Comparison with Similar Compounds

Similar compounds to 2-{[(3-HYDROXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE include other benzothiophene derivatives and Schiff bases. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, benzothiophene derivatives with different substituents on the aromatic ring may exhibit varying degrees of biological activity and chemical reactivity. The presence of a cyanide group

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[(E)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H14N2OS/c17-9-14-13-6-1-2-7-15(13)20-16(14)18-10-11-4-3-5-12(19)8-11/h3-5,8,10,19H,1-2,6-7H2/b18-10+

InChI Key

SDBMFLSVHJDEEE-VCHYOVAHSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC(=CC=C3)O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC(=CC=C3)O)C#N

Origin of Product

United States

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